[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]urea
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Overview
Description
[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]urea is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of [2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]urea typically involves multiple steps, starting with the formation of the triazoloquinoline core. One common method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]urea involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in microorganisms and cancer cells . The compound may also interact with cell membrane components, affecting membrane integrity and function .
Comparison with Similar Compounds
[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]urea can be compared with other triazoloquinoline derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]quinoline: Exhibits similar biological activities but with different potency and selectivity.
[1,2,4]Triazolo[4,3-a]pyrimidine: Another related compound with notable anticancer properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H13N5O2S |
---|---|
Molecular Weight |
315.35 g/mol |
IUPAC Name |
N-carbamoyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H13N5O2S/c1-8-6-11-17-18-14(22-7-12(20)16-13(15)21)19(11)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H3,15,16,20,21) |
InChI Key |
PUOZEBFTOGIMQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC(=O)N |
Origin of Product |
United States |
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